molecular formula C8H2Cl2N2O2 B1596088 4,5-Dichloro-3,6-dihydroxy-phthalonitrile CAS No. 4640-41-9

4,5-Dichloro-3,6-dihydroxy-phthalonitrile

Cat. No. B1596088
CAS RN: 4640-41-9
M. Wt: 229.02 g/mol
InChI Key: QNDGAROPZNKYNK-UHFFFAOYSA-N
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Description

4,5-Dichloro-3,6-dihydroxy-phthalonitrile is a chemical compound with the molecular formula C8H2Cl2N2O2 . It is also known by other names such as 4,5-dichloro-3,6-dihydroxybenzene-1,2-dicarbonitrile and 2,3-dichloro-5,6-dicyanohydroquinone .


Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-3,6-dihydroxy-phthalonitrile is characterized by the presence of two chlorine atoms, two nitrile groups, and two hydroxyl groups attached to a benzene ring . The exact mass of the molecule is 227.9493327 g/mol .


Physical And Chemical Properties Analysis

4,5-Dichloro-3,6-dihydroxy-phthalonitrile has a molecular weight of 229.02 g/mol . It has a density of 1.8±0.1 g/cm3, a boiling point of 365.8±42.0 °C at 760 mmHg, and a flash point of 175.0±27.9 °C . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Reactivity of 4,5-Dichlorophthalic Anhydride This study describes the chemical reactivity of 4,5-dichlorophthalic anhydride towards several nucleophiles, including thiosemicarbazide and different amines . The reaction produces carboxylic acid derivatives resulting from the anhydride’s opening, namely, phthalimide and dicarboxylic acid .

  • Synthesis of Derivatives : This compound is suitable as a reactant in the synthesis of 4,5-bis (3,4-dimethoxyphenyl) phthalonitrile and 4,5-bis (2,6-dimethoxyphenoxy) phthalonitrile . It may also be used in the synthesis of 4,5-diphenoxyphthalonitrile .

  • Fluorescent Dye : A similar compound, 3,6-Dihydroxyphthalonitrile, is used as a fluorescent dye . It has been used in the determination of intracellular pH and calcium in avian neural crest cells .

properties

IUPAC Name

4,5-dichloro-3,6-dihydroxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2N2O2/c9-5-6(10)8(14)4(2-12)3(1-11)7(5)13/h13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDGAROPZNKYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1O)Cl)Cl)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305904
Record name 4,5-Dichloro-3,6-dihydroxy-phthalonitrile
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Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-3,6-dihydroxy-phthalonitrile

CAS RN

4640-41-9
Record name 4,5-Dichloro-3,6-dihydroxy-1,2-benzenedicarbonitrile
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Record name 4,5-Dichloro-3,6-dihydroxy-phthalonitrile
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Record name 1,2-Benzenedicarbonitrile, 4,5-dichloro-3,6-dihydroxy
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Synthesis routes and methods I

Procedure details

The 2,3-dihydroxanthotoxin thus obtained is then dehydrogenated. This advantageously is effected by heating the 2,3-dihydroxanthotoxin with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in a substantially inert solvent, for example, toluene or chlorobenzene, advantageously at reflux, until substantial dehydrogenation is obtained. The 2,3-dichloro-5,6-dicyano-hydroquinone formed and any residual 2,3-dichloro-5,6-dicyano-1,4-benzoquinone are removed and the product taken up in chloroform and recovered therefrom. If substantial amounts of the residual 2,3-dichloro-5,6-dicyano-1,4-benzoquinone are present, it is desirable to convert this to the corresponding hydroquinone with sodium dithionite, dissolve the hydroquinone in aqueous sodium bicarbonate, and extract the sodium bicarbonate solution with chloroform to recover the 8-methoxypsoralen which can be recovered by drying over sodium sulphate and concentrating to dryness. The resulting product can then be recrystallized from benzene or any suitable inert solvent in which 8-methoxypsoralen has limited solubility. If there is little residual 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, the reaction mixture can be cooled and the precipitated hydroquinone filtered off and the reaction mixture, i.e., the filtrate, then extracted with chloroform. If desired, the filter cake can be extracted with benzene or like solvents such as chlorobenzene, toluene, and the like, for example, by refluxing the filter cake in the solvent and then adding the extract to the reaction mixture filtrate prior to the chloroform extraction. The chloroform solution is then washed successively with dilute sodium bisulfite solution, dilute sodium bicarbonate solution, and water and dried over sodium sulfate. The resulting chloroform solution is then concentrated by distillation until the product precipitates and an inert non-solvent such as hexane or like aliphatic or cycloaliphatic hydrocarbon is added to cause further precipitation of the product and the product is filtered. If desired, the product can be further purified by redissolving it in chloroform, or chloroform containing a minor amount of ethyl acetate, passing the solution over an alumina column concentrating the effluent until crystallization takes place, adding hexane or like solvent further to cause precipitation of the product, and filtering the solution.
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Synthesis routes and methods II

Procedure details

By way of general guidance,a toluene solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone is added to a toluene solution of a compond of formula (III-i) while maintaining a reaction temperature of about 0° C. to about 10° C. after which the reaction temperature is maintained at about 0° C. for about 1 hour to form a toluene slurry of 2,3-dichloro-5,6-dicyano-1,4-dihydroxybenzene and a compound of formula (IV-i). The slurry is filtered to remove the 2,3-dichloro-5,6-dicyano-1,4-dihydroxybenzene; the resulting waste cake of the 2,3-dichloro-5,6-dicyano-1,4-dihydroxybenzene is washed with toluene. The filtrate and toluene washings are combined and concentrated in vacuo with addition of methanol to remove most of the toluene and produce the compound of formula (IV-i) in methanol at a temperature of about 40° C. to about 45° C. To this solution an aqueous solution of sodium hydroxide is added dropwise to form a clear solution of the amino alcohol (V-i) and p-methoxy-benzaldehyde upon which a solution of NaBH4 in an aqueous solution of sodium hydroxide is added dropwise, all the time maintaining a reaction temperature of about 40° C. to about 45° C. Upon addition of the solution of NaBH4 in an aqueous solution of sodium hydroxide, the reaction solution is stirred for about 30 minutes after which glacial acetic acid is added to neutralize the reaction to a pH of about 8 to about 9. Upon neutralization water is added to form a slurry and the slurry is cooled to about -15° C. to about 0° C. for about 1 hour. The cooled slurry of the amino alcohol (V-i) is filtered and washed with water to give the crude crystalline amino alcohol (V-i) as a pale yellow solid.
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Synthesis routes and methods III

Procedure details

The ⟦2,3-dihydroxanthotoxin⟧ 4',5'-dihydroxanthotoxin thus obtained is then dehydrogenated. This advantageously is effected by heating the ⟦2,3-dihydroxanthotoxin⟧ 4',5'-dihydroxanthotoxin with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in a substantially inert solvent, for example, toluene or chlorobenzene, advantageously at reflux, until substantial dehydrogenation is obtained. The 2,3-dichloro-5,6-dicyanohydroquinone formed and any residual-2,3-dichloro-5,6-dicyano-1,4-benzoquinone are removed and the product taken up in chloroform and recovered therefrom. If substantial amounts of the residual 2,3-dichloro-5,6-dicyano-1,4-benzoquinone are present, it is desirable to convert this to the corresponding hydroquinone with sodium dithionite, dissolve the hydroquinone in aqueous sodium bicarbonate, and extract the sodium bicarbonate solution with chloroform to recover the 8-methoxypsoralen which can be recovered by drying over sodium sulphate and concentrating to dryness. The resulting product can then be recrystallized from benzene or any suitable inert solvent in which 8-methoxypsoralen has limited solubility. If there is little residual 2,3-chloro-5,6-dicyano-1,4-benzoquinone, the reaction mixture can be cooled and the precipitated hydroquinone filtered off and the reaction mixture, i.e., the filtrate, then extracted with chloroform. If desired, the filter cake can be extracted with benzene or like solvents such as chlorobenzene, toluene, and the like, for example, by refluxing the filter cake in the solvent and then adding the extract to the reaction mixture filtrate prior to the chloroform extraction. The chloroform solution is then washed successively with dilute sodium bisulfite solution, dilute sodium bicarbonate solution, and water and dried over sodium sulfate. The resulting chloroform solution is then concentrated by distillation until the product precipitates and an inert non-solvent such as hexane or like aliphatic or cycloaliphatic hydrocarbon is added to cause further precipitation of the product and the product is filtered. If desired, the product can be further purified by redissolving it in chloroform, or chloroform containing a minor amount of ethyl acetate, passing the solution over an alumina column concentrating the effluent until crystallization takes place, adding hexane or like solvent further to cause precipitation of the product, and filtering the solution.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dichloro-3,6-dihydroxy-phthalonitrile
Reactant of Route 2
4,5-Dichloro-3,6-dihydroxy-phthalonitrile
Reactant of Route 3
4,5-Dichloro-3,6-dihydroxy-phthalonitrile
Reactant of Route 4
4,5-Dichloro-3,6-dihydroxy-phthalonitrile
Reactant of Route 5
4,5-Dichloro-3,6-dihydroxy-phthalonitrile
Reactant of Route 6
4,5-Dichloro-3,6-dihydroxy-phthalonitrile

Citations

For This Compound
5
Citations
T Al-Warhi, M Abualnaja, OA Abu Ali, HH Abdel-Razik… - Metals, 2022 - mdpi.com
Metals | Free Full-Text | Metallic Porphyrazine Networks: Synthesis, as Well as Thermal and Optical Properties for Accelerating the Oxidation of Thiols to Their Disulfides | HTML Next …
Number of citations: 1 www.mdpi.com
DS Bose, M Idrees, B Srikanth - Synthesis, 2007 - thieme-connect.com
Several substituted benzothiazoles were synthesized by the intramolecular cyclization of thioformanilides using 2, 6-dichloro-3, 5-dicyano-1, 4-benzoquinone (DDQ) in dichloromethane …
Number of citations: 56 www.thieme-connect.com
RE O'Connor, JJ Keating - Drug testing and analysis, 2014 - Wiley Online Library
Bromo‐DragonFLY (BDF) and many of its analogues are misused as recreational drugs due to their potency as psychoactive substances. To date, none of the published routes to these …
L Li, Y Ding - Mini-Reviews in Organic Chemistry, 2017 - ingentaconnect.com
Organic thioether compounds had found extensive applications in the field of medicine, biology, agriculture, optical material and so on. The protocols synthesizing thioethers have …
Number of citations: 25 www.ingentaconnect.com
J Chang, K Zhao, S Pan - Tetrahedron letters, 2002 - Elsevier
The Schiff base derived from the condensation of o-aminophenol with benzaldehydes was induced to undergo oxidative cyclization in the presence of DDQ. The resulting 2-…
Number of citations: 218 www.sciencedirect.com

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